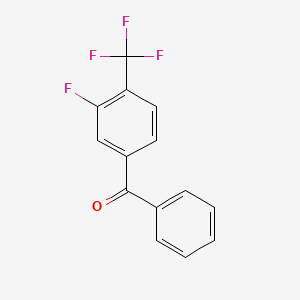

3-Fluoro-4-(trifluoromethyl)benzophenone

Vue d'ensemble

Description

3-Fluoro-4-(trifluoromethyl)benzophenone is an organic compound with the molecular formula C14H8F4O and a molecular weight of 268.21 g/mol . It is a derivative of benzophenone, where the phenyl ring is substituted with a fluoro group at the 3-position and a trifluoromethyl group at the 4-position . This compound is known for its unique chemical properties and is used in various scientific research applications.

Méthodes De Préparation

The synthesis of 3-Fluoro-4-(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 3-fluoro-4-(trifluoromethyl)benzene as starting materials, with aluminum chloride (AlCl3) as a catalyst . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Analyse Des Réactions Chimiques

3-Fluoro-4-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Synthetic Chemistry

3-Fluoro-4-(trifluoromethyl)benzophenone is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for specific reactivity that can be exploited in:

- Nucleophilic Substitution Reactions : The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attacks.

- Photochemical Applications : The compound can be used as a photoinitiator in polymerization processes due to its ability to absorb UV light and generate reactive species.

Case Study: Photoinitiation in Polymer Chemistry

A study demonstrated the effectiveness of this compound as a photoinitiator in UV-cured coatings. The compound showed high efficiency in initiating polymerization, leading to rapid curing times and enhanced mechanical properties of the final product .

Pharmaceutical Applications

The compound serves as a key building block in the pharmaceutical industry, particularly in the development of drugs with enhanced biological activity. Its fluorinated structure is known to improve metabolic stability and bioavailability.

Case Study: Synthesis of Antiviral Agents

Research has indicated that derivatives of this compound exhibit significant antiviral activity. The incorporation of this compound into drug formulations has led to improved efficacy against viral pathogens, showcasing its potential as a pharmacological agent .

Material Science

In material science, this compound is explored for its properties in coatings and polymers. Its unique attributes contribute to:

- Enhanced Chemical Resistance : The fluorinated structure imparts superior resistance to solvents and harsh chemicals.

- Thermal Stability : Materials incorporating this compound exhibit improved thermal stability, making them suitable for high-temperature applications.

Data Table: Comparison of Material Properties

| Property | Conventional Coating | Coating with this compound |

|---|---|---|

| Chemical Resistance | Moderate | High |

| Thermal Stability (°C) | 150 | 200 |

| Curing Time (minutes) | 30 | 10 |

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard for calibration and validation purposes due to its well-defined chemical properties. It serves as a reference material for:

- Spectroscopic Analysis : Utilized in NMR and mass spectrometry for method development.

- Chromatography : Acts as a marker for retention time studies in HPLC applications.

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property enables the compound to interact with intracellular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

3-Fluoro-4-(trifluoromethyl)benzophenone can be compared with other benzophenone derivatives, such as:

4-Fluoro-3-(trifluoromethyl)benzophenone: Similar structure but with different substitution positions, leading to variations in chemical reactivity and biological activity.

3,4’-Bis(trifluoromethyl)benzophenone: Contains two trifluoromethyl groups, which may enhance its lipophilicity and biological activity compared to this compound.

Activité Biologique

3-Fluoro-4-(trifluoromethyl)benzophenone (C14H8F4O) is an organic compound notable for its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry. With a molecular weight of 268.21 g/mol, this compound has gained attention due to its interaction with biological macromolecules and potential therapeutic properties.

- Molecular Formula : C14H8F4O

- Molecular Weight : 268.21 g/mol

- IUPAC Name : [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone

- Canonical SMILES : C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)F

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction using benzoyl chloride and 3-fluoro-4-(trifluoromethyl)benzene as starting materials, with aluminum chloride (AlCl3) as a catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The presence of fluorine atoms enhances the compound's lipophilicity, facilitating its penetration through biological membranes, which is crucial for its therapeutic efficacy.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) range of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis . The compound's action is bactericidal, inhibiting protein synthesis and nucleic acid production.

Antibiofilm Activity

In addition to its antimicrobial effects, this compound has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum biofilm inhibitory concentration (MBIC) values were reported between 62.216–124.432 μg/mL, indicating its potential in preventing biofilm formation in clinical settings .

Cytotoxicity and Safety Profile

Despite its promising biological activities, safety assessments reveal that this compound can cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Long-term exposure studies suggest that chronic effects are minimal under controlled conditions; however, proper handling and safety measures are essential during laboratory use .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar benzophenone derivatives:

| Compound Name | Structure Variation | Antimicrobial Activity |

|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)benzophenone | Different substitution position | Varies in reactivity |

| 3,4’-Bis(trifluoromethyl)benzophenone | Contains two trifluoromethyl groups | Potentially enhanced activity |

These comparisons demonstrate how structural modifications can influence the biological activity and reactivity of benzophenone derivatives.

Case Study 1: Antimicrobial Efficacy

A study conducted on various Schiff base molecules indicated that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity. The compound was particularly effective against clinical isolates of MRSA, showing significant reduction in biofilm formation compared to standard antibiotics like ciprofloxacin .

Case Study 2: Mechanistic Insights

Investigations into the mechanism of action revealed that the interaction of this compound with bacterial ribosomes resulted in the inhibition of protein synthesis pathways. This finding underscores the compound's potential as a lead candidate for developing new antimicrobial agents .

Propriétés

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-8-10(6-7-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIRNKSQHDWCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372137 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243128-47-4 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243128-47-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.